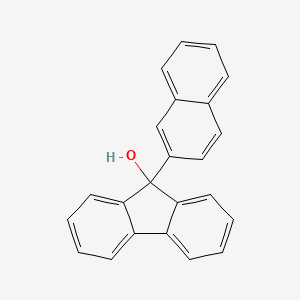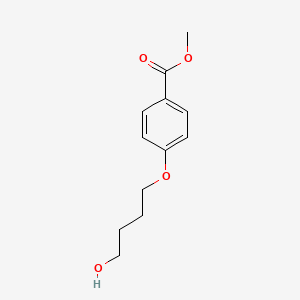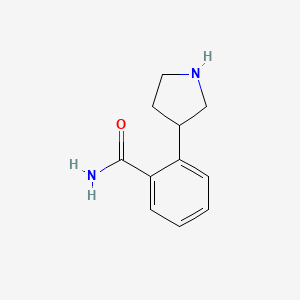
2-(3-Pyrrolidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyrrolidinyl)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ringThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyrrolidinyl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and reactors ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Pyrrolidinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives of the benzamide group.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
2-(3-Pyrrolidinyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-Pyrrolidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)benzamide: Similar structure but with a different position of the pyrrolidine ring.
N-(2-Pyrrolidin-1-ylethyl)benzamide: Contains an ethyl linker between the benzamide and pyrrolidine groups.
3-(Pyrrolidin-1-yl)benzamide: Pyrrolidine ring attached at a different position on the benzamide.
Uniqueness: 2-(3-Pyrrolidinyl)benzamide is unique due to the specific position of the pyrrolidine ring, which can influence its binding affinity and selectivity towards biological targets. This positional difference can lead to variations in biological activity and pharmacological properties, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylbenzamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-4-2-1-3-9(10)8-5-6-13-7-8/h1-4,8,13H,5-7H2,(H2,12,14) |
InChI Key |
LVCRAXCQXQDZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

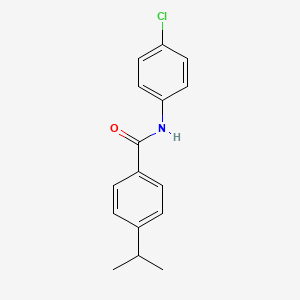
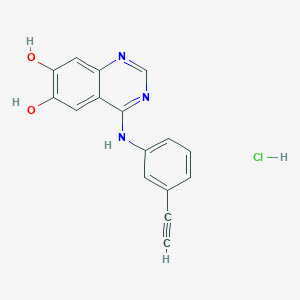
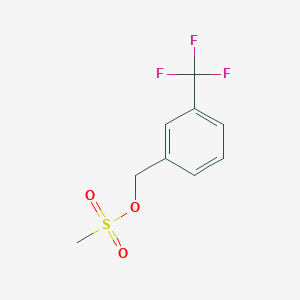
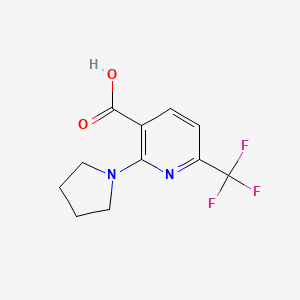
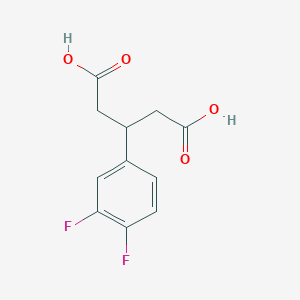

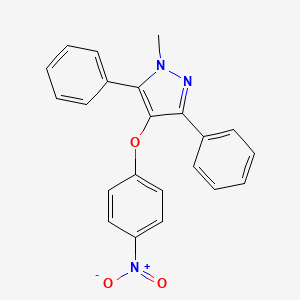

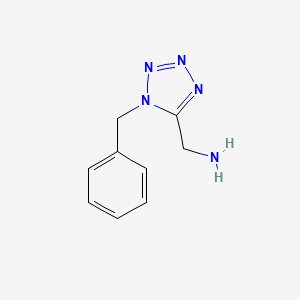
![1-[2-(4-Chlorophenyl)prop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B8543722.png)
![Pyridin-3-yl [2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B8543728.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-](/img/structure/B8543737.png)
